6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL
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Overview
Description
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is a chemical compound with the molecular formula C12H10F6O3 and a molecular weight of 316.2 g/mol It is a chromane derivative, characterized by the presence of methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the chromane structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in the desired form .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromane derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
Scientific Research Applications
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(trifluoromethyl)chromane-4-OL: A similar compound with one trifluoromethyl group.
2,2-Bis(trifluoromethyl)chromane-4-OL: Lacks the methoxy group but has two trifluoromethyl groups.
Chromane derivatives: Various chromane derivatives with different substituents.
Uniqueness
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is unique due to the presence of both methoxy and two trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10F6O3 |
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Molecular Weight |
316.20 g/mol |
IUPAC Name |
6-methoxy-2,2-bis(trifluoromethyl)-3,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C12H10F6O3/c1-20-6-2-3-9-7(4-6)8(19)5-10(21-9,11(13,14)15)12(16,17)18/h2-4,8,19H,5H2,1H3 |
InChI Key |
OJVAIYXZBPOSRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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